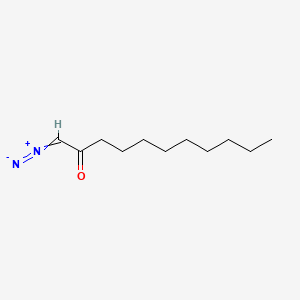

1-Diazo-2-oxoundecane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

76917-15-2 |

|---|---|

Molekularformel |

C11H20N2O |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

1-diazoundecan-2-one |

InChI |

InChI=1S/C11H20N2O/c1-2-3-4-5-6-7-8-9-11(14)10-13-12/h10H,2-9H2,1H3 |

InChI-Schlüssel |

RCDRHRJSTDWNEY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)C=[N+]=[N-] |

Kanonische SMILES |

CCCCCCCCCC(=O)C=[N+]=[N-] |

Synonyme |

1-diazo-2-oxoundecane |

Herkunft des Produkts |

United States |

Reactivity Profiles and Transformational Pathways of 1 Diazo 2 Oxoundecane

Wolff Rearrangement and Ketenic Intermediates

The Wolff rearrangement is a cornerstone reaction in organic chemistry, providing a method for converting α-diazocarbonyl compounds, such as 1-Diazo-2-oxoundecane, into highly reactive ketene (B1206846) intermediates. wikipedia.orgslideshare.net This transformation involves the extrusion of a dinitrogen molecule (N₂) accompanied by a 1,2-rearrangement. The resulting ketene is a valuable synthon that can be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions. wikipedia.orgorganic-chemistry.org The mechanistic pathway of this rearrangement has been a subject of extensive study, with evidence pointing towards competing concerted and stepwise routes. wikipedia.orgslideshare.net

The conversion of this compound to its corresponding ketene is initiated by the loss of the stable dinitrogen molecule, followed by the migration of the adjacent nonyl group. The precise timing of these two events—nitrogen extrusion and the 1,2-alkyl shift—defines the mechanistic pathway. The conformation of the starting α-diazo ketone plays a crucial role in determining which pathway is favored. wikipedia.orgyoutube.com Like other α-diazo ketones, this compound exists in an equilibrium between its s-cis and s-trans conformers, and the geometry of these conformers directly influences the rearrangement mechanism. wikipedia.org

The concerted mechanism is characterized by the simultaneous extrusion of nitrogen and the 1,2-shift of the migrating group. organic-chemistry.orgpsiberg.com This pathway is predominantly associated with the s-cis conformation of the α-diazo ketone. wikipedia.org In the s-cis conformer of this compound, the migrating nonyl group and the dinitrogen leaving group are positioned antiperiplanar to each other. wikipedia.orgyoutube.com This specific geometric arrangement facilitates a smooth, single-step transition state where the C-C bond of the migrating group forms as the C-N₂ bond breaks. csbsju.edu The reaction proceeds without the formation of a discrete intermediate, directly yielding the ketene product. psiberg.com This pathway is often favored under photolytic conditions. wikipedia.org

In contrast, the stepwise mechanism involves the formation of a distinct, short-lived α-ketocarbene intermediate. chem-station.com This pathway is generally followed by s-trans conformers of α-diazo ketones, where the antiperiplanar alignment required for a concerted reaction is absent. wikipedia.org The process begins with the initial loss of dinitrogen from this compound to form an α-ketocarbene. wikipedia.orgyoutube.com This highly reactive intermediate then undergoes a subsequent 1,2-shift of the nonyl group to furnish the final ketene product. youtube.comchem-station.com

The existence of the α-ketocarbene intermediate is supported by kinetic studies and the observation of side products derived from O-H insertion when the reaction is conducted in solvents like methanol (B129727). organic-chemistry.orgcdnsciencepub.com Furthermore, this α-ketocarbene can potentially undergo a 4π electrocyclic ring closure to form a transient, antiaromatic oxirene (B85696) intermediate, which can then reopen to the α-ketocarbene before rearranging to the ketene. wikipedia.org

| Mechanistic Feature | Concerted Pathway | Stepwise Pathway |

|---|---|---|

| Rate-Determining Step | Single step: simultaneous N₂ extrusion and 1,2-shift psiberg.com | Two steps: initial N₂ extrusion followed by 1,2-shift wikipedia.org |

| Key Intermediate | None (proceeds via a single transition state) psiberg.com | α-Ketocarbene youtube.comchem-station.com |

| Required Conformation | s-cis wikipedia.org | s-trans wikipedia.org |

| Geometric Requirement | Antiperiplanar alignment of migrating and leaving groups wikipedia.orgyoutube.com | Not required wikipedia.org |

The outcome and efficiency of the Wolff rearrangement of this compound are highly dependent on the method used to induce the reaction. The primary methods are thermal activation and photochemical induction, each with distinct characteristics and applications. wikipedia.org

Inducing the Wolff rearrangement thermally requires significant energy input, with temperatures often needing to reach 180 °C or higher. wikipedia.org While effective, this method presents several challenges. The high temperatures can lead to the degradation of thermally sensitive substrates or products. jk-sci.com Furthermore, at elevated temperatures, competing side reactions become more prevalent. organic-chemistry.org A common side reaction is the SN2 substitution of the diazo group, which can occur at temperatures lower than those required for the rearrangement, leading to undesired byproducts and reduced yields. wikipedia.org Consequently, thermal activation has limited synthetic utility, particularly for complex molecules with delicate functional groups. jk-sci.com

Photochemical activation provides a milder and often more efficient alternative for inducing the Wolff rearrangement. organic-chemistry.orgjk-sci.com By using light, typically from a UV source, the extrusion of nitrogen from this compound can be achieved at low temperatures, sometimes even at 0 °C. jk-sci.comacs.org This approach offers several distinct advantages:

Mild Conditions: The low reaction temperatures minimize thermal degradation and suppress side reactions, leading to cleaner reaction profiles and higher yields of the desired ketene. jk-sci.comresearchgate.net

High Selectivity: Photolysis often favors the concerted mechanism for s-cis conformers, providing a degree of selectivity. wikipedia.org

Functional Group Compatibility: The mild conditions are compatible with a wide range of sensitive functional groups that would not survive thermal activation. researchgate.net

These advantages make photochemical induction the method of choice for many synthetic applications of the Wolff rearrangement, especially when the generated ketene is to be used in subsequent, complex transformations. organic-chemistry.orgacs.orgresearchgate.net

| Parameter | Thermal Activation | Photochemical Induction |

|---|---|---|

| Energy Source | Heat wikipedia.org | Light (UV/Visible) wikipedia.orgresearchgate.net |

| Typical Temperature | High (e.g., >180 °C) wikipedia.org | Low (e.g., 0 °C to room temperature) jk-sci.comacs.org |

| Key Advantages | Simple setup | Mild conditions, high selectivity, good functional group tolerance jk-sci.comresearchgate.net |

| Associated Challenges | Product degradation, competing side reactions (e.g., SN2) wikipedia.orgjk-sci.com | Requires specialized photochemical equipment; product must not be photolabile jk-sci.com |

Influence of Reaction Conditions on Wolff Rearrangement Pathways

Transition Metal Catalysis (e.g., Silver(I) Oxide, Silver Nanoclusters)

The Wolff rearrangement of α-diazo ketones can be effectively promoted by various transition metal catalysts, which often allow the reaction to proceed under milder conditions than thermal or photochemical methods. organic-chemistry.org Silver(I) oxide (Ag₂O) is a historically significant and commonly employed catalyst for this transformation. wikipedia.orgjk-sci.com The catalytic cycle is believed to involve the formation of a metal-carbene complex, which then facilitates the 1,2-rearrangement to the ketene.

In the case of this compound, treatment with a catalytic amount of silver(I) oxide in the presence of a nucleophile, such as water or an alcohol, would lead to the corresponding carboxylic acid or ester. The nonyl group migrates to the carbene carbon, resulting in the formation of a ketene intermediate, which is subsequently trapped by the nucleophile.

| Catalyst | Proposed Intermediate | Product Type (with Nucleophile) |

| Silver(I) Oxide (Ag₂O) | Silver-carbene complex | Carboxylic acid derivative |

| Silver Nanoclusters (Agₙ) | Electron transfer mediated | Carboxylic acid derivative |

Recent studies have suggested that the catalytic activity of silver(I) oxide may be due to the in-situ formation of silver nanoclusters (Agₙ). acs.orgresearchgate.net These nanoclusters are thought to act as electron mediators in a nonclassical electron-transfer process. The proposed mechanism involves the initial removal of an electron from the α-diazo ketone by the Agₙ⁺/Agₙ⁰ redox couple, followed by dinitrogen loss and rearrangement, and finally back-donation of the electron to form the neutral ketene product. researchgate.net This understanding opens up new avenues for catalyst design and optimization for the Wolff rearrangement and other carbene-based transformations.

Migratory Aptitudes of Substituents in Wolff Rearrangements

The Wolff rearrangement involves a 1,2-shift of a substituent to the adjacent carbene carbon. The relative ability of different groups to migrate is known as their migratory aptitude. This is a critical factor in predicting the outcome of the rearrangement, especially in cases where there are two potential migrating groups. The general trend for migratory aptitude is influenced by the electronic and steric properties of the migrating group.

In the Wolff rearrangement of this compound, the primary migrating group is the nonyl (C₉H₁₉) group. In unsymmetrical α-diazo ketones, the group that can better stabilize a partial positive charge in the transition state of the concerted mechanism, or the carbocation in a stepwise mechanism, will preferentially migrate.

A generalized order of migratory aptitude is as follows: H > Aryl > Alkyl

For alkyl groups, the migratory aptitude generally follows the order: tertiary > secondary > primary

This is due to the greater ability of more substituted alkyl groups to stabilize a positive charge through hyperconjugation. In the case of this compound, the migrating nonyl group is a primary alkyl group. If we consider an analogue such as 3-diazo-4-phenyl-2-butanone, the phenyl group would be expected to migrate in preference to the methyl group. organic-chemistry.org The migratory aptitude can also be influenced by the reaction conditions (thermal, photochemical, or metal-catalyzed). organic-chemistry.org

| Migrating Group | Electronic Effect | Relative Migratory Aptitude |

| Hydride (H) | Highest | |

| Phenyl | Electron-donating (resonance) | High |

| tert-Butyl | Electron-donating (hyperconjugation) | High |

| iso-Propyl | Electron-donating (hyperconjugation) | Medium |

| Nonyl (primary alkyl) | Electron-donating (inductive) | Lower |

| Methyl | Electron-donating (inductive) | Lowest (among alkyls) |

Stereospecificity and Stereochemical Retention in Rearrangements

A key feature of the Wolff rearrangement is its high degree of stereospecificity. When the migrating group has a stereocenter, the rearrangement proceeds with retention of configuration at that center. wikipedia.orgjk-sci.com This stereochemical outcome is a strong indicator that the 1,2-shift occurs through a concerted mechanism, where the bond-breaking and bond-forming events happen simultaneously.

For an analogue of this compound with a chiral center in the alkyl chain, for example, (R)-3-diazo-4-methyl-2-hexanone, the Wolff rearrangement would yield a ketene, and subsequently a carboxylic acid derivative, with the (R)-configuration at the migrating carbon being preserved. This retention of stereochemistry is a synthetically valuable aspect of the Wolff rearrangement, allowing for the transfer of chirality within a molecule. acs.org

The conformation of the α-diazo ketone can influence the reaction mechanism. The s-cis conformer is believed to favor a concerted pathway, which ensures stereochemical retention, while the s-trans conformer may undergo a stepwise mechanism involving a carbene intermediate, which could potentially lead to some loss of stereochemical integrity. wikipedia.org However, for most synthetically useful Wolff rearrangements, retention of configuration is the observed outcome.

Vinylogous Wolff Rearrangement Pathways

The vinylogous Wolff rearrangement is an extension of the classical Wolff rearrangement that occurs in β,γ-unsaturated α'-diazo ketones. wikipedia.org In this reaction, the migration of a substituent occurs not to the adjacent carbon, but to the γ-carbon of the unsaturated system, resulting in a formal 1,3-shift of the acyl group. This pathway leads to the formation of a γ,δ-unsaturated carboxylic acid derivative. rsc.org

For an analogue of this compound containing a double bond at the C4-C5 position, such as 1-diazo-2-oxo-4-undecene, a vinylogous Wolff rearrangement could potentially occur. Upon formation of the carbene, instead of the C3 alkyl group migrating to C1, the entire acyl group could migrate to the C5 position.

The outcome of the reaction of β,γ-unsaturated diazo ketones can be highly dependent on the catalyst used. For example, decomposition of certain cyclic β,γ-unsaturated diazomethyl ketones with copper or rhodium catalysts has been shown to yield products of vinylogous Wolff rearrangement. rsc.orgunige.ch In contrast, photochemical Wolff rearrangement of the same substrates may lead to the standard homologous esters. rsc.org

| Substrate Type | Rearrangement Type | Key Intermediate | Product Type |

| α-Diazo ketone | Wolff Rearrangement | Ketene | Homologous carboxylic acid derivative |

| β,γ-Unsaturated α'-diazo ketone | Vinylogous Wolff Rearrangement | Vinylketene | γ,δ-Unsaturated carboxylic acid derivative |

Ring Contraction Reactions of Cyclic α-Diazo Ketones Analogues

While this compound is an acyclic molecule, its cyclic analogues, cyclic α-diazo ketones, are important substrates for the Wolff rearrangement, which in this context leads to ring contraction. wikipedia.orgwikipedia.org This reaction is a powerful method for the synthesis of smaller, often strained, carbocyclic and heterocyclic ring systems. harvard.eduetsu.edu

For example, the Wolff rearrangement of 2-diazocyclohexanone, a cyclic analogue, results in the formation of cyclopentanecarboxylic acid upon trapping of the intermediate ketene with water. The reaction proceeds by migration of one of the ring carbons to the adjacent carbene center, effectively reducing the ring size by one carbon. wikipedia.org

The ring contraction is generally efficient and stereospecific, proceeding through a concerted mechanism, especially when the cyclic system constrains the diazo ketone to an s-cis conformation. wikipedia.org This methodology has been widely applied in the total synthesis of natural products containing strained ring systems. nih.gov

| Starting Cyclic α-Diazo Ketone | Ring Size | Product (after trapping with H₂O) | Ring Size |

| 2-Diazocyclohexanone | 6 | Cyclopentanecarboxylic acid | 5 |

| 2-Diazocyclopentanone | 5 | Cyclobutanecarboxylic acid | 4 |

| 2-Diazocamphor | 6 (bicyclo[2.2.1]) | 1,5,5-Trimethylbicyclo[2.1.1]hexane-6-carboxylic acid | 5 (bicyclo[2.1.1]) |

Photochemical Reactions (Metal-Free Pathways)

Photolysis of this compound initiates a cascade of reactions primarily through the expulsion of molecular nitrogen, leading to the formation of highly reactive intermediates. The specific pathway followed is influenced by factors such as the conformation of the diazoketone and the reaction conditions.

Upon direct irradiation, α-diazoketones like this compound can undergo two primary competing photochemical processes: the Wolff rearrangement to form a ketene, and the direct generation of a carbene. beilstein-journals.orgacs.org

The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds. wikipedia.org Photolysis can induce a concerted 1,2-rearrangement with concomitant loss of dinitrogen, leading to the formation of a ketene intermediate. acs.org For an acyclic diazoketone such as this compound, this rearrangement would result in the formation of 1-decylketene. This ketene is a valuable synthetic intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, it yields dodecanoic acid, while in the presence of an alcohol, the corresponding ester is formed. wikipedia.org The conformation of the diazoketone plays a crucial role in the mechanism of the Wolff rearrangement; a concerted process is favored in the s-cis conformation. acs.org

Alternatively, direct photolysis can lead to the cleavage of the C-N bond, releasing nitrogen gas and generating a highly reactive α-ketocarbene . beilstein-journals.org This carbene can exist as either a singlet or a triplet species, each with distinct reactivity. The singlet carbene, with its vacant p-orbital, can undergo subsequent reactions such as C-H insertion. The competition between the Wolff rearrangement and carbene formation is a key aspect of the photochemistry of diazoketones. acs.org

The carbene intermediate generated from the photolysis of this compound can readily undergo insertion into C-H and X-H (where X is a heteroatom like O, S, or N) bonds. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

C-H Insertion: Intramolecular C-H insertion is a particularly useful transformation. In the case of this compound, the generated carbene can insert into a C-H bond of the nonanoyl chain. The regioselectivity of this insertion depends on the proximity of the C-H bond to the carbene center and the relative stability of the resulting transition state. For instance, insertion into the γ-C-H bond would lead to the formation of a substituted cyclopentanone. researchgate.net

X-H Insertion: The carbene can also be trapped by protic reagents containing X-H bonds. For example, in the presence of alcohols (R-OH), the carbene will insert into the O-H bond to form an α-alkoxy ketone. Similarly, insertion into the N-H bond of amines or the S-H bond of thiols can occur, providing access to a range of functionalized ketones.

The table below summarizes representative photochemical C-H insertion reactions for acyclic diazocarbonyl compounds, which serve as models for the reactivity of this compound.

| Substrate (Analogue) | Reaction Conditions | Product(s) | Yield (%) | Reference |

| N,N-diethyldiazoacetamide | Photolysis in cyclohexane | β-lactam and γ-lactam | 45 (total) | researchgate.net |

| Ethyl 2-diazo-3-oxo-5-phenylpentanoate | Photolysis in cyclohexane | Cyclopentanone derivative | 70 | organic-chemistry.org |

This table presents data for analogous compounds to illustrate the general reactivity expected for this compound.

Photochemically generated ketenes from diazoketones can participate in benzannulation reactions, a powerful method for the construction of substituted aromatic rings. nih.gov In a typical reaction, the ketene derived from the Wolff rearrangement of a diazoketone undergoes a cycloaddition with an alkyne.

For a vinylketene generated from an α,β-unsaturated diazoketone, the reaction with an ynamide (an alkyne with a nitrogen substituent) proceeds through a pericyclic cascade. This involves a [2+2] cycloaddition to form a vinylcyclobutenone, followed by an electrocyclic ring-opening to a dienylketene, which then undergoes a 6π-electrocyclization and tautomerization to yield a polysubstituted aniline (B41778) derivative. nih.gov While this compound itself is not an α,β-unsaturated diazoketone, its derivatives can be designed to participate in such reactions. The general principle involves the in-situ generation of a reactive ketene that can be trapped in a cycloaddition cascade.

The following table provides examples of photochemical benzannulation reactions involving diazoketones.

| Diazoketone | Alkyne Partner | Reaction Conditions | Product | Yield (%) | Reference |

| 1-Diazo-4-phenyl-3-buten-2-one | N-Carbomethoxy-N-(phenylethynyl)methylamine | Irradiation (450 W Hg lamp), CH2Cl2, then toluene, reflux | Substituted aniline derivative | 85 | nih.gov |

| 1-Diazo-4-phenyl-3-buten-2-one | N-Phosphoryl-N-benzyl-1-octynylamine | Continuous flow irradiation, CH2Cl2, then toluene, reflux | Substituted aniline derivative | 66 | nih.gov |

This table illustrates the utility of photochemical benzannulation with diazoketones.

While many photochemical reactions of diazoketones proceed with the loss of dinitrogen, under specific conditions, reactions that retain the diazo nitrogen atoms can occur. One such transformation is N-hydrazonation. d-nb.infobeilstein-journals.org

This reaction is typically achieved through sensitized photoexcitation. In the presence of a photosensitizer, such as benzophenone, the diazoketone can be excited to its triplet state. This triplet species can then react with a C-H bond-donating solvent, like tetrahydrofuran (B95107) (THF), through an insertion of the terminal nitrogen atom of the diazo group into a C-H bond. d-nb.infobeilstein-journals.org This results in the formation of an N-alkyl-substituted hydrazone, a reaction that effectively functionalizes a C-H bond with a nitrogen-containing group while preserving the N=N linkage in a modified form.

Direct photolysis of these diazoketones, in contrast, leads exclusively to Wolff rearrangement products. d-nb.infobeilstein-journals.org This highlights the critical role of the reaction conditions in dictating the reaction pathway.

| Diazodiketone (Analogue) | Sensitizer | Solvent | Product | Yield (%) | Reference |

| 2-Diazocyclopentane-1,3-dione | Benzophenone | THF | 2-(2-(Tetrahydrofuran-2-yl)hydrazono)cyclopentane-1,3-dione | 63 | d-nb.infobeilstein-journals.org |

| 2-Diazo-5,5-dimethylcyclohexane-1,3-dione | Benzophenone | THF | 2-(2-(Tetrahydrofuran-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione | 71 | d-nb.infobeilstein-journals.org |

This table shows examples of sensitized photochemical N-hydrazonation for cyclic diazodiketones, illustrating a potential, though less common, reaction pathway for diazoketones.

The reaction of diazocarbonyl compounds with silylenes, which are silicon analogues of carbenes, can lead to the formation of novel silacycles. While less common than carbene-based reactions, this transformation provides a route to silicon-containing heterocyclic compounds.

The reaction is thought to proceed via an initial complexation of the silylene to the carbonyl oxygen of the diazoketone. This interaction facilitates the elimination of dinitrogen and is followed by a cyclization step to form a silacycle. For example, the reaction of an isolable dialkylsilylene with a diazoketone has been shown to produce a 2H-1,2-oxasilete, a four-membered ring containing silicon, oxygen, and carbon. This reaction occurs at low temperatures, suggesting a facile pathway that avoids high-energy intermediates.

Nucleophilic Reactivity of the Diazo Group

In addition to its well-known role as a precursor to carbenes and ketenes, the diazo group itself can exhibit nucleophilic character. The carbon atom of the diazo group is nucleophilic and can react with suitable electrophiles.

The nucleophilicity of diazo compounds has been quantified, and it is known to span a wide range. beilstein-journals.org While α-diazoketones are generally less nucleophilic than simple diazoalkanes due to the electron-withdrawing effect of the adjacent carbonyl group, they can still participate in nucleophilic addition reactions.

The rate-determining step in these reactions is typically the electrophilic attack at the diazo-carbon atom. This leads to the formation of a diazonium ion, which can then undergo further transformations, often with the loss of nitrogen gas. For example, diazo compounds can react with strong acids, where protonation of the diazo carbon is a key step. They can also react with other electrophiles such as aldehydes and ketones, although this reactivity is more pronounced for more nucleophilic diazo compounds like diazomethane (B1218177).

Acylation Reactions with Amines, Alcohols, and Thiols

The acylation of nucleophiles such as amines, alcohols, and thiols with this compound typically proceeds through the Wolff rearrangement, a hallmark reaction of α-diazoketones. wikipedia.orgnih.govdoubtnut.com This rearrangement involves the expulsion of dinitrogen gas to form a highly reactive ketene intermediate. The ketene is then intercepted by the nucleophile to yield the corresponding acylated product. wikipedia.orgnih.govdoubtnut.com The reaction can be initiated thermally, photochemically, or with the aid of metal catalysts, such as silver salts. wikipedia.orgdoubtnut.com

The general mechanism involves the 1,2-migration of the nonanoyl group to the adjacent carbon atom upon loss of nitrogen, forming undec-1-en-1-one, a ketene. This intermediate is a potent electrophile and readily reacts with available nucleophiles.

Reaction with Amines: Primary and secondary amines react with the ketene intermediate to form the corresponding N-substituted amides. This reaction is a key step in the Arndt-Eistert homologation, where a carboxylic acid is extended by a methylene (B1212753) unit. wikipedia.org

Reaction with Alcohols: Alcohols trap the ketene to produce esters. Photochemical conditions are often employed for reactions with alcohols, which can proceed through the formation of a carbene intermediate that then reacts with the alcohol. nih.govnih.gov

Reaction with Thiols: Thiols, being soft and highly reactive nucleophiles, can also intercept the ketene intermediate to furnish thioesters. Iron(II) triflate has been shown to catalyze the insertion of α-diazocarbonyls into S-H bonds, proceeding through a sulfonium (B1226848) ylide intermediate. scispace.com

Due to the lack of specific experimental data for this compound, the following table presents illustrative examples of acylation reactions with analogous α-diazoketones.

| Diazoketone Analogue | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 1-Diazo-2-octanone | Benzylamine | Ag₂O, THF, Δ | N-Benzyl-2-methyloctanamide | - | wikipedia.org |

| 1-Diazo-3,3-dimethyl-2-butanone | Methanol | hv, Dioxane | Methyl 3,3-dimethylbutanoate | 95 | nih.gov |

| α-Phenyl-α-diazoacetophenone | Thiophenol | Fe(OTf)₂, CH₂Cl₂, 40°C | S-Phenyl 2-phenyl-2-oxoethanethioate | 85 | scispace.com |

Nucleophilic Substitution with Carbonyl Compounds and Aldimines

This compound can also participate in nucleophilic addition reactions with electrophilic centers, such as the carbon atoms of carbonyl compounds and aldimines. These reactions often require catalysis to facilitate the transformation.

The reaction with carbonyl compounds, particularly aldehydes, can proceed via an aldol-type condensation. This typically requires a base to deprotonate the α-carbon of the diazo compound, generating a nucleophilic species that then attacks the carbonyl carbon. researchgate.net The resulting β-hydroxy-α-diazo compound can be a stable product or can undergo further transformations.

Reactions with aldimines can be catalyzed by Lewis acids. The Lewis acid activates the imine towards nucleophilic attack by the diazo compound. This can lead to the formation of various nitrogen-containing heterocycles or β-amino-α-diazo compounds, depending on the reaction conditions and the structure of the reactants. nih.gov

The following table provides examples of reactions of analogous diazo compounds with carbonyls and imines, illustrating the potential reactivity of this compound.

| Diazo Compound Analogue | Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ethyl diazoacetate | Benzaldehyde | DBU | Ethyl 2-diazo-3-hydroxy-3-phenylpropanoate | - | researchgate.net |

| Ethyl diazoacetate | N-Benzylideneaniline | Yb(OTf)₃ | Ethyl 2,3-diphenylaziridine-2-carboxylate | - | acs.org |

| α-Diazoketones | N-tert-butoxycarbonyl imines | B(C₆F₅)₃ | β-Lactams | up to 94 | researchgate.net |

Thermal Decomposition and Competing Side Reactions

The thermal decomposition of this compound is primarily governed by the Wolff rearrangement, leading to the formation of the corresponding ketene. wikipedia.orgnih.govdoubtnut.com This reaction can be initiated by heat, typically in the range of room temperature to higher temperatures, and can also be induced photochemically or by metal catalysis. scispace.comorganic-chemistry.org The loss of dinitrogen from the diazoketone can proceed through a concerted mechanism or via a stepwise pathway involving a carbene intermediate. scispace.com

Several factors can influence the outcome of the thermal decomposition and lead to competing side reactions. The conformation of the α-diazoketone (s-cis vs. s-trans) can dictate the reaction pathway, with the s-cis conformer favoring a concerted rearrangement. wikipedia.org The solvent can also play a crucial role; for instance, in the presence of methanol, O-H insertion products can be formed, suggesting the intermediacy of a carbene. scispace.com

Competing Side Reactions:

Carbene Insertion: The carbene intermediate, if formed, can undergo insertion into adjacent C-H bonds. This can lead to the formation of cyclic products or rearranged acyclic structures.

Reaction with the Diazo Compound: The highly reactive ketene intermediate can potentially react with the starting diazoketone in a [2+2] cycloaddition, leading to the formation of butenolides and pyrazoles. wikipedia.org

Oxirene Intermediate: Under photolytic conditions, there is evidence for the formation of a symmetric oxirene intermediate, which can lead to isotopic scrambling in labeled compounds. wikipedia.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Intermediates

The decomposition of 1-diazo-2-oxoundecane, typically induced by thermal, photochemical, or transition-metal-catalyzed conditions, leads to the formation of several highly reactive intermediates. researchgate.net The specific intermediates formed are crucial in determining the final product of a reaction.

Carbenes: The primary intermediate formed upon the extrusion of dinitrogen from a diazo compound is a carbene. researchgate.netyoutube.com In the case of this compound, this would be an α-oxo carbene. These carbenes are highly electrophilic and can undergo a variety of subsequent reactions, including insertions and rearrangements. The stability and reactivity of the carbene can be influenced by the reaction conditions and the presence of catalysts. For instance, transition metal catalysts can form metal carbene complexes (carbenoids), which often exhibit different reactivity and selectivity compared to the free carbene. nih.gov

Ketenes: A key reaction pathway for α-oxo carbenes is the Wolff rearrangement, which involves a 1,2-rearrangement to form a ketene (B1206846). nih.govwikipedia.org This rearrangement can occur in a concerted fashion with the loss of nitrogen or stepwise via the carbene intermediate. The resulting ketene is a valuable synthetic intermediate that can be trapped by various nucleophiles. wikipedia.org The formation of ketenes from stable carbenes upon reaction with carbon monoxide has also been observed, highlighting their role as fundamental reactive species. nih.gov

Vinyl Cations: In reactions of β-hydroxy-α-diazo ketones promoted by Lewis acids, the formation of destabilized vinyl cations has been identified. nih.gov These intermediates are generated and undergo a 1,2-shift, which is a key step in certain rearrangement reactions.

A summary of key reaction intermediates originating from α-diazo ketones is presented below:

| Intermediate | Precursor | Key Subsequent Reactions |

| α-Oxo Carbene | α-Diazo Ketone | Wolff Rearrangement, C-H/O-H Insertion, Cyclopropanation |

| Ketene | α-Oxo Carbene | Nucleophilic Attack, [2+2] Cycloaddition |

| Vinyl Cation | β-Hydroxy Diazo Ketone | 1,2-Rearrangement |

| Ylide | Carbene + Lewis Base | Rearrangement, Cycloaddition |

Kinetic and Spectroscopic Studies on Reaction Pathways

Kinetic and spectroscopic techniques are instrumental in deciphering the mechanisms of reactions involving this compound and related compounds. These studies provide evidence for the existence of proposed intermediates and help to elucidate the sequence of elementary steps.

For example, the mechanism of the Wolff rearrangement has been a topic of considerable debate, with evidence supporting both concerted and stepwise pathways. wikipedia.org Isotopic labeling studies can help to distinguish between these pathways by tracking the fate of atoms during the rearrangement.

Spectroscopic methods, such as flash photolysis, allow for the direct observation of transient species like carbenes and ketenes, providing insights into their lifetimes and reactivity. For instance, the infrared spectrum of a ketene is characterized by a strong absorption band for the C=C=O stretching vibration, typically appearing around 2100-2200 cm⁻¹. nih.gov

In the context of enzyme-catalyzed reactions, kinetic studies using analogues of this compound have been employed to understand enzyme mechanisms. For example, in studies of bacterial luciferase, kinetic data has been used to develop equations that relate the luminescence decay to the concentration and dissociation constant of aldehyde substrates. nlc-bnc.ca

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving diazo compounds. nih.govmdpi.com DFT calculations allow for the determination of the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction energy profile.

These computational studies can:

Predict Reaction Pathways: By comparing the activation barriers for different possible pathways, DFT can predict the most likely reaction mechanism. For example, calculations can help to determine whether a reaction proceeds via a concerted or stepwise mechanism. wikipedia.org

Elucidate the Role of Catalysts: The influence of transition metal catalysts on the reactivity and selectivity of diazo compound reactions can be modeled. DFT calculations have been used to study the differences in C-H versus O-H bond insertion selectivity for various metal carbenes. nih.gov

Explain Selectivity: The origins of chemo-, regio-, and stereoselectivity can be rationalized by analyzing the transition state structures and energies.

Characterize Unstable Intermediates: The electronic and geometric structures of highly reactive intermediates, such as carbenes and vinyl cations, can be calculated, providing insights that are often difficult to obtain experimentally.

For instance, DFT calculations have shown that for certain systems, the observed migratory aptitude in vinyl cation rearrangements is due to conformational biases rather than just the electronic stabilizing ability of the migrating group. nih.gov

Analysis of Migratory Aptitudes and Conformational Effects

In rearrangement reactions of intermediates derived from this compound, the relative ability of different groups to migrate (migratory aptitude) is a key factor determining the product distribution.

In the context of the Wolff rearrangement, the group that migrates is typically the one attached to the carbonyl carbon. The migratory aptitude in these rearrangements is influenced by the electronic properties of the migrating group.

For 1,2-shifts in vinyl cations generated from β-hydroxy diazo ketones, the general trend is that the substituent that can better stabilize a positive charge has a higher migratory aptitude. nih.gov However, computational studies have revealed a more complex picture where conformational effects and electrostatic interactions can play a decisive role. nih.gov For example, in cyclohexanone-based systems, selectivity in the formation of a specific vinyl cation conformer and facial selective migration can dictate which group migrates. nih.gov

In transition metal-catalyzed reactions of diazo compounds, the nature of the catalyst can also influence the migratory aptitude. For example, in the decomposition of N-tosyl diazoketamines, the choice of rhodium catalyst was found to affect the competition between 1,2-aryl and 1,2-hydride migration. pku.edu.cn

The following table summarizes the general migratory aptitude trends in cationic rearrangements:

| Migrating Group | Relative Aptitude | Rationale |

| Aryl | High | Can stabilize positive charge through resonance (phenonium ion intermediate). pku.edu.cn |

| Tertiary Alkyl | High | Strong inductive effect. |

| Secondary Alkyl | Medium | Moderate inductive effect. |

| Primary Alkyl | Low | Weak inductive effect. |

| Methyl | Very Low | Minimal inductive effect. |

| Hydrogen (Hydride) | Variable | Can compete with other groups depending on the specific system and catalyst. pku.edu.cn |

It is important to note that these are general trends, and the actual migratory aptitude can be influenced by a combination of electronic, steric, and conformational factors specific to the reacting system. nih.gov

Applications in Complex Molecule Synthesis

Homologation Strategies

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a fundamental transformation in organic synthesis. Diazo compounds are central to several key homologation methodologies.

The Arndt-Eistert synthesis is a classic method for converting a carboxylic acid into its next higher homolog. wikipedia.orgcardiff.ac.uk The process involves three main steps: conversion of the starting carboxylic acid to an acid chloride, reaction with a diazoalkane (typically diazomethane) to form an α-diazoketone intermediate, and finally, a Wolff rearrangement of the diazoketone to produce a ketene (B1206846). organic-chemistry.orgorganic-chemistry.org This ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.orgkit.edu

The crucial step of this sequence is the Wolff rearrangement, a transformation characteristic of all α-diazoketones, including 1-Diazo-2-oxoundecane. wikipedia.orgorganic-chemistry.org Upon activation (e.g., with silver(I) catalysis or photolysis), this compound undergoes extrusion of dinitrogen (N₂) coupled with a 1,2-rearrangement. In this process, the nonyl group (C₉H₁₉) migrates from the carbonyl carbon to the adjacent carbene carbon, resulting in the formation of a ketene. The stereochemistry of the migrating group is fully retained during this process. wikipedia.org This highly reactive ketene intermediate can be captured by various nucleophiles. For instance, reaction with water yields dodecanoic acid, while reaction with an alcohol like methanol (B129727) would produce methyl dodecanoate.

Table 1: Illustrative Arndt-Eistert Homologation via Wolff Rearrangement

| Substrate | Transformation | Key Intermediate | Product Example (Nucleophile: H₂O) |

|---|

The conversion of aldehydes to terminal alkynes represents a one-carbon homologation that introduces a carbon-carbon triple bond. A premier method for this transformation is the Ohira-Bestmann reaction. It is important to note that this reaction specifically utilizes α-diazo-β-oxophosphonates, such as dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent), and not simple α-diazoketones like this compound. acs.orgbohrium.comresearchgate.net

In the established mechanism, the Ohira-Bestmann reagent is deprotonated by a base (e.g., potassium carbonate in methanol) to generate a phosphonate-stabilized diazomethyl anion. bohrium.compku.edu.cn This anion then adds to the aldehyde substrate. The resulting adduct undergoes an intramolecular cyclization and subsequent fragmentation, losing nitrogen gas and a phosphate (B84403) ester, to generate the terminal alkyne. bohrium.com The mild conditions of the Ohira-Bestmann modification make it superior to the earlier Seyferth-Gilbert homologation, especially for substrates that are sensitive to strong bases. bohrium.compku.edu.cn

Construction of Carbocyclic Frameworks

The reactivity of diazo compounds can be ingeniously applied to the modification of cyclic systems, enabling both the expansion and contraction of rings, as well as the formation of new carbocycles.

The homologation of cyclic ketones using diazo compounds is a well-established method for ring expansion. acs.orgnih.gov This reaction, often promoted by Lewis or Brønsted acids, involves the nucleophilic attack of the diazo compound on the activated ketone. The resulting intermediate then undergoes rearrangement with migration of one of the endocyclic carbon-carbon bonds to generate a ring-expanded ketone. sci-hub.se

In a hypothetical application, this compound could react with a cyclic ketone, such as cyclobutanone (B123998) or cyclohexanone, in the presence of a suitable catalyst. sci-hub.se This would lead to a one-carbon ring expansion, affording a larger ring system. For example, the reaction with cyclobutanone would be expected to yield a derivative of cyclopentanone. sci-hub.se

Conversely, ring contraction is a characteristic reaction of cyclic α-diazoketones. wikipedia.org When a cyclic α-diazoketone undergoes the Wolff rearrangement, the migration of a ring bond results in the formation of a ring-contracted ketene, effectively shrinking the ring by one carbon. wikipedia.orgnih.gov As an acyclic compound, this compound itself does not undergo ring contraction, but it could be a precursor to molecules that do.

Table 2: General Scheme for Ring Expansion of a Cyclic Ketone

| Substrate | Reagent | Catalyst (Example) | Product Type |

|---|

The synthesis of cyclopentanones can be achieved through the specific application of ring expansion chemistry. The Tiffeneau-Demjanov rearrangement and related homologations provide a reliable route to these important five-membered rings. mdpi.com A common strategy is the reaction of cyclobutanone with a diazoalkane. sci-hub.se The reaction proceeds via a tetrahedral intermediate which rearranges to expand the four-membered ring into a five-membered one, yielding cyclopentanone. mdpi.com While diazomethane (B1218177) is traditionally used, other diazo compounds can facilitate this transformation. The use of this compound in this context would theoretically produce a 2-(nonanoyl)cyclopentanone derivative, installing both the expanded ring and a long alkyl chain in a single step.

Synthesis of Diverse Heterocyclic Systems

Diazo compounds are exceptionally useful for the synthesis of nitrogen-containing heterocycles. nih.govmdpi.com As a 1,3-dipole, the α-diazoketone functionality within this compound can readily participate in [3+2] cycloaddition reactions with various dipolarophiles. mdpi.comnih.gov

For example, reaction with an alkyne, particularly an electron-deficient one like dimethyl acetylenedicarboxylate, is a standard method for constructing pyrazole (B372694) rings. nih.gov Similarly, reaction with nitriles can provide access to 1,2,3-triazole systems. These cycloaddition reactions provide a direct and atom-economical route to highly functionalized five-membered heterocycles. The use of this compound as the diazo component would lead to the formation of pyrazoles or triazoles bearing a C-9 alkyl ketone substituent, a structural motif that could be of interest for further synthetic elaboration or for applications in medicinal and materials chemistry. nih.gov Transition metal catalysis, often employing rhodium(II) or copper complexes, can also facilitate the synthesis of heterocycles from diazo compounds through the generation of metal-carbene intermediates, which can then undergo various insertion or annulation reactions. kit.edu

Table 3: [3+2] Cycloaddition for Heterocycle Synthesis

| Diazo Compound | Dipolarophile | Product Heterocycle |

|---|---|---|

| This compound | Alkyne | Substituted Pyrazole |

Generation of Oxazoles, Thiazoles, Imidazoles, Pyrazoles, and Triazoles

The transformation of α-diazoketones into five-membered aromatic heterocycles (azoles) is a powerful synthetic strategy. These reactions typically proceed through the generation of a metal carbene or a related reactive intermediate that undergoes cyclization with a suitable partner.

Oxazoles The synthesis of oxazoles from α-diazoketones like this compound can be achieved through coupling with amides or nitriles. A common method involves the rhodium(II)-catalyzed N-H insertion of the corresponding carbene into a primary amide, followed by a cyclodehydration step to form the oxazole (B20620) ring. nih.gov Alternatively, metal-free conditions using strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with amides. acs.orgorganic-chemistry.orgorganic-chemistry.org Gold-catalyzed cycloaddition reactions with nitriles also provide a route to highly substituted oxazoles. nih.gov For this compound, these methods would yield 4-nonyl-substituted oxazoles, which are otherwise challenging to prepare.

Table 1: Representative Syntheses of Oxazoles from α-Diazoketones

| Diazo Substrate | Reaction Partner | Catalyst/Reagent | Solvent | Yield | Ref |

|---|---|---|---|---|---|

| α-Diazoketone | Amide | Cu(OTf)₂ | Dioxane | Good to Excellent | organic-chemistry.org |

| α-Diazoketone | Amide | TfOH | DCE | 71-98% | organic-chemistry.org |

| Diazo homophthalimide | Nitrile | (C₆F₅)₃B | Dichloromethane | 52-94% | nih.gov |

Thiazoles Analogous to oxazole synthesis, thiazoles can be prepared by reacting α-diazoketones with thioamides or thiourea (B124793). nih.govbepls.com Copper(II) triflate has been shown to be an effective catalyst for the coupling of α-diazoketones with thiourea to produce 2-aminothiazoles in excellent yields. researchgate.net This reaction works for both aryl and alkyl diazoketones, indicating its applicability to this compound to form 2-amino-4-nonylthiazole. researchgate.net Rhodium catalysts have also been employed for the reaction with thioamides to yield fully substituted thiazoles. mdpi.com A catalyst-free approach using PEG-400 as a green solvent has also been reported. bepls.comresearchgate.net

Table 2: Representative Syntheses of Thiazoles from α-Diazoketones

| Diazo Substrate | Reaction Partner | Catalyst/Reagent | Solvent | Yield | Ref |

|---|---|---|---|---|---|

| α-Diazoketone | Thiourea | Cu(OTf)₂ (10 mol%) | 1,2-Dichloroethane | Excellent | researchgate.net |

| α-Diazoketone | Thiourea | None | PEG-400 | 87-96% | bepls.com |

| 1-Diazopropan-2-one | Thioamide | Rh₂(pfm)₄ | Toluene | Good | mdpi.com |

Imidazoles The synthesis of imidazoles from α-diazoketones is less direct but can be achieved through multi-step sequences. One established route involves the rhodium-catalyzed N-H insertion of a carbene into a primary amide, similar to the initial step in oxazole synthesis. nih.gov The resulting α-acylamino ketone intermediate can then be treated with a primary amine or ammonium (B1175870) acetate (B1210297) to construct the imidazole (B134444) ring. nih.gov Another approach utilizes the reaction of α-diazoketones with ureas, which, after N-H insertion and cyclization, yields 2-imidazolones. nih.gov

Pyrazoles Direct synthesis of pyrazoles from simple α-diazoketones is not a standard transformation. However, pyrazole derivatives can be prepared by reacting 1,3-dicarbonyl compounds with hydrazine. Since α-diazoketones can be derived from β-keto esters, these precursors offer an indirect route. Additionally, α-diazo-β-oxoaldehydes have been shown to react with reagents like aniline (B41778) or hydroxylamine (B1172632) to form triazoles, suggesting related pathways could potentially be adapted for pyrazole synthesis. nih.govacs.org

Triazoles The construction of the 1,2,3-triazole ring can be accomplished using α-diazoketones through various mechanisms. One method involves the reaction of α-diazoketones with amines, which can proceed through the in situ formation of an α-diazoimine intermediate followed by a 5-endo-dig cyclization. acs.orgresearchgate.net Another strategy, sometimes called the Wolff triazole synthesis, involves the condensation of an α-diazoketone with an aniline in the presence of an acid catalyst. rsc.org These methods provide access to substituted triazoles that are complementary to those obtained via traditional azide-alkyne cycloadditions.

Formation of Dihydrofuranones and other Oxygen Heterocycles

α-Diazoketones are valuable precursors for synthesizing oxygen-containing heterocycles, particularly five-membered rings like dihydrofuranones and tetrahydrofuran (B95107) derivatives. These transformations typically rely on one of two key reaction pathways originating from the diazo compound: intramolecular O-H insertion of a metal carbene or intramolecular trapping of a ketene formed via Wolff rearrangement.

A powerful strategy for forming dihydrofuran-3-ones involves the generation of an α-oxo gold carbene from an alkyne precursor in the presence of a suitable oxidant, which then undergoes intramolecular O-H insertion. nih.govorganic-chemistry.org This provides a safe alternative to using diazo compounds. nih.gov When starting from an α-diazoketone that contains a suitably positioned hydroxyl group, the analogous intramolecular O-H insertion can be achieved using rhodium(II) or copper catalysts. The reaction proceeds by forming the metal carbene, which is then trapped by the internal hydroxyl group to forge the cyclic ether bond.

Alternatively, the Wolff rearrangement of an α-diazoketone provides a pathway to a highly reactive ketene intermediate. organic-chemistry.orgwikipedia.org If the substrate contains a tethered hydroxyl group, this nucleophile can intercept the ketene in an intramolecular fashion to form a lactone. For instance, photolytic decomposition of 4-diazodihydrofuran-3(2H)-ones in the presence of nucleophiles can yield derivatives of oxetan-3-carboxylic acids, showcasing a ring-contraction-trapping sequence. mdpi.com The choice between carbene insertion and Wolff rearrangement can sometimes be influenced by reaction conditions, such as the catalyst, solvent, and substrate structure. pku.edu.cn

Table 3: General Pathways to Oxygen Heterocycles from Diazo Precursors

| Reaction Pathway | Intermediate | Resulting Heterocycle | Conditions | Ref |

|---|---|---|---|---|

| Intramolecular O-H Insertion | α-Oxo Metal Carbene | Dihydrofuranones, Tetrahydrofurans | Rh(II) or Cu(I)/Au(I) catalysis | nih.govorganic-chemistry.org |

Construction of Spirocyclic Compounds

Spirocycles, motifs with two rings sharing a single atom, are valuable structures in medicinal chemistry and natural product synthesis. α-Diazoketones, particularly cyclic variants, serve as excellent precursors for constructing spirocyclic frameworks.

A prominent method involves the rhodium(II)-catalyzed reaction of a diazo compound with a cyclic ether, such as tetrahydrofuran (THF). The reaction is proposed to proceed through the formation of an oxonium ylide intermediate, which then undergoes a Stevens-type organic-chemistry.orgCurrent time information in Bangalore, IN.-rearrangement to yield a ring-expanded spirocycle. acs.orgsci-hub.se This strategy has been systematically investigated for the spirocyclization of cyclic α-diazocarbonyl compounds. acs.orgsci-hub.sesci-hub.se The chemoselectivity between C-H insertion and spirocyclization can sometimes be controlled by catalyst loading. mdpi.com

Another major route to spirocycles is through intramolecular C-H insertion. researchgate.net An α-diazoketone bearing an appropriately positioned cycloalkane moiety can undergo rhodium-catalyzed C-H insertion to form a new ring fused at a spiro center. For example, α-aryl-α-diazo ketones have been shown to cyclize efficiently to form α-aryl cyclopentanones, which can be considered a type of spiro-precursor depending on the aryl group. nih.gov The reaction of diazo compounds with diketene (B1670635) is another method used to synthesize 4-oxaspiro[2.3]hexanes.

While these examples often use cyclic diazo precursors, the principles can be extended to acyclic diazoketones like this compound in reactions with cyclic partners to generate spirocyclic systems.

Table 4: Selected Methods for Spirocycle Synthesis from Diazo Compounds

| Diazo Substrate Type | Reaction Partner | Catalyst | Key Intermediate | Product Type | Ref |

|---|---|---|---|---|---|

| Cyclic α-Diazo Compound | Tetrahydrofuran | Rh₂(OAc)₄ | Oxonium Ylide | Ring-expanded Spiroether | acs.orgsci-hub.se |

| α-Aryl-α-diazo ketone | (intramolecular) | Rh₂(OAc)₄ | Metal Carbene | Spiro-fused cyclopentanone | nih.gov |

Synthesis of Indoles and other Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and α-diazoketones are powerful reagents for this purpose. Indoles, in particular, can be synthesized efficiently using modern catalytic methods.

A leading strategy is the rhodium(III)-catalyzed chelation-assisted C-H activation and annulation of aniline derivatives with diazo compounds. rsc.org In these reactions, a directing group on the aniline (such as a pyridine (B92270) or pyrimidine) guides the rhodium catalyst to activate a C-H bond on the benzene (B151609) ring. rsc.org The resulting rhodacycle intermediate then reacts with the α-diazoketone, which acts as a two-carbon synthon, to construct the indole (B1671886) ring system. rsc.orgtandfonline.com This methodology allows for the synthesis of a wide variety of structurally diverse indoles. rsc.org

N-H insertion reactions provide another direct route to nitrogen heterocycles. The reaction of a rhodium(II) carbene, generated from an α-diazoketone, with an amine leads to the formation of an α-aminoketone. researchgate.net If the amine is part of a larger structure, this can be the entry point for subsequent cyclizations. This N-H insertion/cyclization sequence can be performed in one pot to rapidly assemble saturated nitrogen heterocyles like pyrrolidines and piperidines.

Furthermore, cobalt(III)-catalyzed C-H activation of N-nitrosoanilines with α-diazo-β-ketoesters has been shown to produce oxindoles, important indole derivatives, through a process involving a Wolff rearrangement. researchgate.netacs.org

Table 5: Modern Catalytic Syntheses of Indoles and Related Heterocycles

| Substrates | Catalyst System | Reaction Type | Product | Ref |

|---|---|---|---|---|

| Aniline derivative + α-Diazoketone | [RhCp*Cl₂]₂ / AgSbF₆ | C-H Activation / Annulation | Substituted Indole | rsc.org |

| 2-Acetyl-1-arylhydrazine + α-Diazocarbonyl | Rh(III) catalyst | C-H Activation / Annulation | 1-Aminoindole | rsc.org |

| N-Nitrosoaniline + α-Diazo-β-ketoester | Co(III) catalyst | C-H Activation / Wolff Rearrangement | Quaternary Oxindole | researchgate.netacs.org |

Strategic Use as Precursors for Highly Reactive Synthetic Equivalents

The synthetic utility of this compound is fundamentally derived from its ability to serve as a stable precursor to two principal types of highly reactive intermediates: α-oxo metal carbenes and ketenes. The choice of reaction conditions dictates which intermediate is formed, allowing for remarkable control over the chemical outcome.

α-Oxo Metal Carbenes In the presence of transition metal catalysts, most commonly those of rhodium(II) and copper(I), α-diazoketones readily extrude dinitrogen gas to form an α-oxo metal carbene (or carbenoid) species. nih.govlibretexts.org These intermediates are highly electrophilic and are central to a vast number of synthetic transformations. Their reactivity includes:

Insertion Reactions : Metal carbenes readily insert into X-H bonds (where X = C, N, O, S, Si), providing a direct method for C-X bond formation. researchgate.netnih.gov This reactivity is the basis for the synthesis of many of the heterocyclic systems discussed previously, such as the formation of ethers and amines via O-H and N-H insertion, respectively. pku.edu.cnresearchgate.net

Cycloadditions : Carbenes undergo [2+1] cycloaddition with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively.

Ylide Formation : The reaction of a carbene with a Lewis base (e.g., an ether, sulfide, or amine) generates a transient ylide, which can then undergo subsequent rearrangements, such as the Stevens or Sommelet-Hauser rearrangements, to form new C-C bonds. acs.org

Ketenes via Wolff Rearrangement The Wolff rearrangement is a hallmark reaction of α-diazoketones, converting them into ketenes through a 1,2-rearrangement with concomitant loss of N₂. organic-chemistry.orgwikipedia.org This transformation can be induced thermally, photochemically, or with metal catalysts, particularly silver(I) oxide. wikipedia.org The resulting ketene is a versatile synthetic intermediate that can be trapped by various nucleophiles or participate in cycloaddition reactions. organic-chemistry.orgwikipedia.org

Nucleophilic Trapping : In the presence of nucleophiles like water, alcohols, or amines, the ketene is trapped to form carboxylic acids, esters, or amides, respectively. This sequence, known as the Arndt-Eistert synthesis, is a classical method for one-carbon homologation of carboxylic acids. wikipedia.orgorganic-chemistry.org

[2+2] Cycloadditions : Ketenes react with alkenes to form cyclobutanones and with imines to form β-lactams (Staudinger synthesis).

Ring Contraction : When the starting α-diazoketone is cyclic, the Wolff rearrangement results in a ring-contracted product, a powerful method for accessing strained ring systems. wikipedia.orgmdpi.com

For this compound, the Wolff rearrangement would generate 1-decylketene. This ketene, upon trapping with water, would yield dodecanoic acid. This highlights how the compound can be used as a synthetic equivalent for a C12 carboxylic acid derivative, accessible from a C11 precursor.

Advanced Methodological Developments

Flow Chemistry Applications in Photochemical Transformations

Flow chemistry, or continuous-flow processing, has emerged as a powerful technique for conducting photochemical reactions, offering significant advantages over traditional batch methods. vapourtec.com By employing microreactors or tubular/coil reactors, flow chemistry provides precise control over reaction parameters such as residence time, temperature, and light exposure, leading to improved reaction efficiency, scalability, and safety, particularly when dealing with potentially hazardous intermediates like diazo compounds and ketenes. vapourtec.comwuxiapptec.com

The photochemical Wolff rearrangement is a key transformation of α-diazoketones, including 1-diazo-2-oxoundecane. nih.govrhhz.net Upon irradiation, this compound can lose molecular nitrogen to form a highly reactive ketene (B1206846) intermediate. This ketene can then be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions. nih.gov

Flow chemistry significantly enhances the Wolff rearrangement. rhhz.net The high surface-area-to-volume ratio of flow reactors ensures uniform irradiation of the reaction mixture, which is often a challenge in batch processes where light penetration is limited. vapourtec.comorgsyn.org This uniform exposure can lead to faster reaction times and cleaner reaction profiles. For instance, reactions that might take hours in a batch setup can be completed in minutes in a flow system. nih.gov While specific yield improvements are not always guaranteed, the reduction in reaction time and enhanced safety profile represent substantial benefits. nih.gov The on-demand generation and immediate consumption of unstable intermediates in a continuous stream minimize the risks associated with their accumulation. wuxiapptec.com

Table 1: Comparison of Batch vs. Flow Chemistry for Photochemical Wolff Rearrangement

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |

| Reaction Time | 3–8 hours nih.gov | As low as 21 minutes nih.gov | Significant reduction in processing time. |

| Irradiation | Non-uniform | Uniform vapourtec.comorgsyn.org | Consistent activation of reactant molecules. |

| Safety | Accumulation of hazardous intermediates wuxiapptec.com | Minimal accumulation, on-demand generation wuxiapptec.com | Inherently safer process. |

| Scalability | Challenging | Straightforward | Easier to scale up production. |

| Product Purity | Potential for side products from over-irradiation | Often cleaner reactions | Improved product quality and easier purification. |

This table is generated based on data for general α-diazoketones as a proxy for this compound.

Electrochemical Methods for Diazo Ketone Reactivity

Electrochemical methods offer a unique approach to activating diazo compounds by facilitating redox processes under mild conditions. beilstein-journals.org These methods can generate reactive intermediates such as radical anions from diazo ketones, which can then participate in various chemical transformations. chemrxiv.org The use of electrochemistry avoids the need for harsh chemical oxidants or reductants, contributing to greener and more sustainable synthetic protocols.

For this compound, electrochemical reduction can lead to the formation of a carbene radical anion. chemrxiv.org This intermediate is a versatile species that can undergo further reactions. For example, in the presence of suitable reaction partners, it can participate in difunctionalization reactions. Research has shown that under combined electro-photochemical conditions, diazo compounds can undergo geminal difunctionalization, where two different functional groups are introduced at the carbon atom that was bonded to the diazo group. chemrxiv.org

One envisioned pathway involves the cathodic reduction of the diazo compound to a radical anion, which, after losing nitrogen, forms a stabilized alkyl radical. This radical can then couple with other species present in the reaction mixture. chemrxiv.org Such electrochemical strategies open up new avenues for the derivatization of this compound, allowing for the synthesis of complex molecules that might be difficult to access through traditional methods.

Table 2: Potential Electrochemical Transformations of this compound

| Transformation Type | Proposed Intermediate | Potential Product(s) | Key Advantage |

| Reductive Difunctionalization | Carbene radical anion chemrxiv.org | Geminal α,α-disubstituted undecanones | Access to complex structures under mild conditions. chemrxiv.org |

| Carbene Generation | Metal-carbene complex nih.gov | Cyclopropanes, C-H insertion products | Avoids hazardous diazo compound precursors in some approaches. nih.gov |

| Cyclization Reactions | In situ generated α-keto acid-derived NH-acylhydrazones | 1,3,4-oxadiazole derivatives | Construction of heterocyclic systems. beilstein-journals.org |

This table illustrates potential applications based on general electrochemical methods for diazo compounds.

Development of Chiral Catalysts for Enantioselective Transformations (e.g., C-H Insertion)

The development of chiral catalysts has revolutionized asymmetric synthesis, enabling the production of single enantiomers of chiral molecules. For reactions involving diazo ketones like this compound, chiral catalysts, particularly those based on rhodium(II) and copper(I), are instrumental in controlling stereoselectivity. beilstein-journals.orgnih.gov These catalysts facilitate the formation of transient metal-carbene intermediates, which then undergo enantioselective transformations such as C-H bond insertion, cyclopropanation, and ylide formation. beilstein-journals.orgpnas.org

Enantioselective C-H insertion is a powerful tool for creating chiral centers. beilstein-journals.org When this compound is treated with a chiral dirhodium(II) carboxylate or carboxamidate catalyst, the resulting rhodium-carbene intermediate can insert into a C-H bond of a suitable substrate in a highly enantioselective manner. beilstein-journals.org The structure of the chiral ligand on the rhodium catalyst dictates the facial selectivity of the carbene transfer, leading to the preferential formation of one enantiomer of the product.

Similarly, cooperative catalysis, combining a dirhodium(II) complex with a chiral spiro phosphoric acid, has been shown to be highly effective for enantioselective N-H insertion reactions of α-diazoketones. nih.gov This dual-catalyst system provides a route to chiral α-aminoketones with high yields and excellent enantioselectivity under mild and neutral conditions. nih.gov The application of such catalysts to this compound would allow for the synthesis of a wide range of enantioenriched undecanone derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Table 3: Examples of Chiral Catalysts for Enantioselective Transformations of Diazo Ketones

| Catalyst Type | Ligand Example | Transformation | Typical Enantiomeric Excess (ee) | Reference |

| Dirhodium(II) Carboxylates | Chiral N-phthaloyl-amino acid derived ligands | C-H Insertion | Modest to good | beilstein-journals.org |

| Dirhodium(II) Carboxamidates | Chiral oxazolidinone or pyrrolidinone ligands | C-H Insertion, Cyclopropanation | Often >90% | beilstein-journals.org |

| Chiral Copper(I) Complexes | Bis(oxazoline) ligands (BOX) | Cyclopropanation | High | beilstein-journals.org |

| Cooperative Rh(II)/Chiral Acid | Rh₂(OAc)₄ / Chiral Spiro Phosphoric Acid | N-H Insertion | Up to 99% | nih.gov |

| Chiral Squaramides | Hydroquinine or hydroquinidine (B1662865) skeleton | N-H Insertion | Up to 96% | nih.gov |

This table summarizes findings for various α-diazoketones, indicating the potential for high enantioselectivity in reactions with this compound.

Future Research Directions and Unexplored Reactivities

New Catalytic Systems for Enhanced Selectivity

The reactions of α-diazoketones are predominantly mediated by transition metal catalysts, with rhodium and copper complexes being the most extensively studied. nih.govrsc.org However, the development of novel catalytic systems is crucial for overcoming existing challenges, such as enhancing selectivity in the reactions of long-chain aliphatic diazoketones like 1-Diazo-2-oxoundecane. A significant side reaction for such compounds is β-hydride migration, which can be more prevalent due to the nature of the alkyl chain. nih.gov

Future research will likely focus on the exploration of earth-abundant and more economical metal catalysts, such as those based on iron. rsc.org Iron porphyrin and iron(III)-corrole complexes have already shown promise in catalyzing N-H insertion reactions of various amines with diazo compounds. rsc.org The application of such catalysts to the reactions of this compound could lead to more sustainable and cost-effective synthetic protocols. Furthermore, the development of chiral iron-based catalysts could pave the way for enantioselective transformations that are currently dominated by precious metals.

Another promising avenue is the use of biocatalytic systems. Hemoproteins, for instance, have been engineered to catalyze carbene transfer reactions, including cyclopropanation, with high selectivity. utdallas.edu Investigating the use of myoglobin-based biocatalysts for the reactions of this compound could offer unparalleled levels of stereocontrol, operating under mild, environmentally benign conditions. utdallas.edu The long undecane (B72203) chain may offer unique interactions within the enzyme's active site, potentially leading to novel reactivity and selectivity patterns.

| Catalyst System | Potential Advantage for this compound | Research Focus |

| Iron-based catalysts (e.g., porphyrin complexes) | Cost-effective, sustainable, potential for unique selectivity. rsc.org | Development of chiral ligands to induce enantioselectivity and suppress β-hydride migration. |

| Copper-N-heterocyclic carbene complexes | Can mitigate diazo dimerization, potentially leading to cleaner reactions and higher yields. rsc.org | Optimization of ligand structure for reactions involving long-chain aliphatic diazoketones. |

| Biocatalysts (e.g., engineered hemoproteins) | High stereoselectivity, environmentally friendly reaction conditions. utdallas.edu | Exploring enzyme-substrate interactions with the long alkyl chain to control reactivity. |

| Dual catalytic systems | Combining two different catalysts to enable novel transformations not possible with a single catalyst. | Designing synergistic catalytic cycles for cascade reactions involving this compound. |

Expanding the Scope of Substrates and Reaction Partners

The utility of this compound as a synthetic intermediate is directly proportional to the range of substrates and reaction partners with which it can effectively react. While the core reactions of α-diazoketones, such as cyclopropanation and X-H insertion (where X = C, N, O, S), are known, expanding the scope to more challenging and diverse partners is a key area for future research. nih.gov

A significant challenge with α-alkyl-substituted diazo compounds is their participation in intermolecular reactions, which are often outcompeted by intramolecular pathways like β-hydride migration. nih.gov Recent advances have shown that the use of sterically demanding ligands on rhodium catalysts can favor intermolecular processes. nih.gov Applying these systems to this compound could enable its use in reactions with a wider array of olefins, including less reactive ones, and alkynes to generate complex cyclopropane (B1198618) and cyclopropene (B1174273) structures.

Furthermore, the long, lipophilic undecane chain of this compound makes it an interesting substrate for reactions aimed at the synthesis of natural products and biologically active molecules. Many natural products feature long alkyl chains, and developing methods to incorporate the undecanone moiety from this compound into complex scaffolds is a promising research direction. mun.ca This could involve its use in the synthesis of complex lipids, polyketides, or other natural products possessing long aliphatic tails.

| Reaction Type | Current Limitations for Aliphatic Diazoketones | Future Research Directions for this compound |

| Intermolecular Cyclopropanation | Competition with β-hydride migration, limited to reactive olefins. nih.gov | Use of sterically hindered catalysts to promote intermolecular reactions with a broader range of alkenes. |

| C-H Insertion | Selectivity can be an issue, especially in complex molecules. | Development of site-selective C-H insertion reactions to functionalize specific positions in complex substrates. |

| Ylide Formation/[3+2] Cycloaddition | Limited examples of intermolecular reactions for α-alkyl-diazoesters. nih.gov | Exploration of new dipolarophiles to expand the range of accessible heterocyclic structures. |

| Natural Product Synthesis | Incorporation of long-chain fragments can be challenging. mun.ca | Utilizing this compound as a key building block for the synthesis of complex natural products with aliphatic chains. |

Exploring Novel Mechanistic Pathways

A deeper understanding of the reaction mechanisms involving this compound is fundamental to developing new and improved synthetic methods. The primary reactive intermediate generated from α-diazoketones is a metal carbene, which can undergo a variety of subsequent transformations. nih.gov However, other pathways, such as the Wolff rearrangement, are also accessible and can lead to different product classes. researchgate.net

A key area of future mechanistic investigation for this compound will be the factors that control the competition between carbene-mediated reactions and the Wolff rearrangement. The nature of the catalyst, solvent, and temperature can all influence this partitioning. Visible-light-induced Wolff rearrangement has emerged as a mild and efficient method to generate ketenes from diazoketones, and its application to this compound could open up new avenues for the synthesis of carboxylic acid derivatives and other related compounds. acs.org

Furthermore, the potential for the long undecane chain to influence reaction pathways through non-covalent interactions is an intriguing and unexplored area. In certain catalytic systems, particularly biocatalytic ones, the alkyl chain could orient the molecule within a binding pocket, leading to unexpected selectivity or reactivity. utdallas.edu Computational studies, in conjunction with experimental work, will be invaluable in elucidating these potential long-range effects and guiding the design of new reactions.

| Mechanistic Pathway | Key Research Question | Potential Outcome |

| Metal Carbene Formation vs. Wolff Rearrangement | How can we selectively favor one pathway over the other for this compound? | Access to a wider range of products from a single precursor. |

| β-Hydride Migration | What are the precise electronic and steric factors that promote or suppress this side reaction in long-chain aliphatic diazoketones? | Development of reaction conditions that maximize the yield of desired products. |

| Influence of the Alkyl Chain | Can the undecane chain participate in or direct reactions through non-covalent interactions? | Discovery of novel reactivity and selectivity patterns based on substrate control. |

| Photochemical Reactivity | What are the outcomes of direct or sensitized photolysis of this compound under various conditions? | Development of new, light-driven transformations for this class of compounds. |

Integration with Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for the rapid construction of molecular complexity from simple starting materials. mdpi.comresearchgate.net The multifunctional nature of this compound makes it an ideal candidate for incorporation into such processes. The diazo group can be transformed into a reactive intermediate that then triggers a series of subsequent bond-forming events.

Future research will undoubtedly focus on designing novel cascade sequences initiated by a reaction of this compound. For instance, an initial intermolecular reaction, such as a cyclopropanation or C-H insertion, could be followed by an intramolecular cyclization or rearrangement, leading to the formation of complex polycyclic systems in a single operation. The long alkyl chain could also be functionalized in a later step of the cascade, further increasing the molecular complexity.

The development of new MCRs involving this compound is another exciting prospect. For example, a rhodium-catalyzed reaction of a diazo compound, an alcohol, and an imine can lead to the formation of α-hydroxy-β-amino carbonyl compounds. mdpi.com Adapting such methodologies to this compound would provide rapid access to highly functionalized long-chain molecules that could have applications in materials science or medicinal chemistry. The visible-light-mediated multicomponent reaction of diazoketones with isocyanides and carboxylic acids or silanols is another promising strategy that could be explored with this compound. acs.org

| Reaction Strategy | Example of a Potential Application with this compound | Advantage |

| Cascade Reaction | An initial intermolecular C-H insertion followed by an intramolecular aldol (B89426) condensation. | Rapid construction of complex polycyclic structures. |

| Multicomponent Reaction | A three-component reaction with an amine and an alkyne to generate highly substituted nitrogen heterocycles. mdpi.com | High atom economy and operational simplicity. |

| Tandem Catalysis | Combining a rhodium catalyst for carbene formation with a palladium catalyst for a subsequent cross-coupling reaction. | Access to novel transformations and increased efficiency. |

| Photo-induced MCRs | Reaction with an isocyanide and a carboxylic acid under blue light irradiation. acs.org | Mild and environmentally friendly reaction conditions. |

Q & A

What are the established synthetic methodologies for 1-Diazo-2-oxoundecane, and how can purity be optimized?

Basic Research Question

this compound is typically synthesized via diazo transfer reactions, where a ketone precursor reacts with diazo reagents (e.g., diazo sulfonates or azides). Key steps include:

- Diazo transfer : Using reagents like Diazo Reagent A or B (commonly employed for similar compounds) under controlled pH and temperature .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC.

- Yield optimization : Adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction time.

How can researchers characterize this compound’s structural and electronic properties?

Basic Research Question

Characterization involves:

- NMR spectroscopy : H and C NMR to identify carbonyl (δ ~200-220 ppm) and diazo (δ ~5-6 ppm for adjacent protons) groups .

- IR spectroscopy : Peaks at ~2100 cm (diazo stretch) and ~1700 cm (ketone C=O).

- Mass spectrometry : High-resolution MS to confirm molecular ion [M+H] and fragmentation patterns .

What are the primary reactivity patterns of this compound in organic synthesis?

Basic Research Question

The diazo group enables:

- Cyclopropanation : Reaction with alkenes via transition metal catalysts (e.g., Rh(OAc)) to form cyclopropanes .

- C–H insertion : Site-selective functionalization of hydrocarbons under photochemical or thermal conditions.